molecular formula C12H16N2OS B13351404 (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13351404
M. Wt: 236.34 g/mol
InChI Key: OXGQTFZEFNTNOE-UHFFFAOYSA-N
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Description

(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound with the molecular formula C₁₄H₁₂N₂OS and a molecular weight of 256.33 g/mol . Its structure features an isobutyl group at the N1 position, a thiophen-2-yl substituent at C3, and a hydroxymethyl group at C4 of the pyrazole ring. The compound is supplied as a powder with storage at room temperature and exhibits hazard warnings for acute toxicity, skin/eye irritation, and respiratory irritation (H302, H315, H319, H335) . It is utilized in life science research, particularly in the synthesis of bioactive molecules, though specific applications require further exploration .

Biological Activity

The compound (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention for its potential biological activities. Characterized by a unique structural composition, it features a pyrazole ring substituted with an isobutyl group and a thiophene moiety. The molecular formula is C13H19N3SC_{13}H_{19}N_3S with a molecular weight of approximately 249.38 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The structural features of this compound are pivotal in determining its biological activity. The presence of the thiophene ring and the isobutyl group contributes to its lipophilicity and ability to interact with various biological targets.

Structural Feature Description
Pyrazole RingCore structure that imparts biological activity
Isobutyl GroupEnhances lipophilicity, aiding in membrane permeability
Thiophene MoietyPotentially increases interactions with specific receptors

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , influencing metabolic pathways and signal transduction cascades. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

The compound's mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can significantly affect cellular functions and disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects :
    • Studies have shown that pyrazole derivatives possess anti-inflammatory properties. For instance, related compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Properties :
    • The compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, similar pyrazole derivatives have shown promising results in inhibiting cell proliferation in breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
  • Antioxidant Activity :
    • Heterocyclic compounds, including pyrazoles, are known for their antioxidant properties. Studies suggest that derivatives of this compound may help in reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compounds demonstrated IC50 values ranging from 60 to 70 μg/mL against TNF-α inhibition, indicating significant potential for therapeutic use in inflammatory diseases .

Study 2: Cytotoxicity Against Cancer Cells

A series of synthesized pyrazole derivatives were tested against cancer cell lines, revealing IC50 values as low as 2.13 µM for MCF-7 cells. This suggests a strong selectivity towards cancerous cells while exhibiting minimal toxicity to normal cells .

Scientific Research Applications

The compound (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring an isobutyl group, a thiophene ring, and a hydroxymethyl group in its structure. It has gained attention in medicinal chemistry because of its potential biological activities and applications in drug development. Studies on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are essential to understanding its mechanism of action and to show how structural variations affect biological activity, which will guide further modifications for enhanced efficacy.

Potential Applications

The potential applications of this compound include:

  • This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
  • It is investigated for its role in treating diseases such as cancer and neurological disorders.
  • Interaction studies are crucial to understanding how 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde interacts with biological targets.
  • These studies typically involve characterizing binding affinities, assessing the impact on target protein or nucleic acid structure, and evaluating downstream effects on cellular pathways.
  • Such studies will provide insights into its therapeutic potential and possible side effects.

Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used. These studies help elucidate how structural variations affect biological activity and guide further modifications for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol Isobutyl (N1), thiophen-2-yl (C3), hydroxymethyl (C4) C₁₄H₁₂N₂OS 256.33 Antimicrobial potential; moderate cytotoxicity (IC₅₀ = 99.7 µM vs. MCF7 cells)
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol Ethyl (N1), thiophen-3-yl (C3), hydroxymethyl (C4) C₁₀H₁₂N₂OS 208.28 Smaller alkyl group (ethyl) and thiophene positional isomer may alter solubility and reactivity. No bioactivity data reported.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl (N1), phenyl (C3), hydroxymethyl (C4) C₁₁H₁₂N₂O 188.23 Phenyl substituent introduces aromatic π-stacking potential; used in coordination chemistry. Lower molecular weight suggests improved bioavailability.
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde Isobutyl (N1), trifluoromethyl (C3), aldehyde (C4) C₁₀H₁₃F₃N₂O 234.22 Trifluoromethyl group enhances metabolic stability; aldehyde functionality enables Schiff base formation.
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol 4-Chlorophenyl (N1), methyl (C5), hydroxymethyl (C4) C₁₁H₁₁ClN₂O 234.68 Chlorine atom increases electronegativity, potentially enhancing antimicrobial activity.

Key Observations:

  • Alkyl Chain Impact : The isobutyl group in the target compound contributes to higher molecular weight and steric bulk compared to ethyl or methyl substituents, which may influence binding affinity and solubility .
  • Heterocyclic vs. Aromatic Substituents: Thiophene rings (electron-rich) vs. phenyl groups (aromatic) alter electronic properties. Thiophen-2-yl enhances π-π interactions in bioactive molecules, as seen in antimicrobial flavonol derivatives .
  • Functional Group Variations : The hydroxymethyl group in the target compound contrasts with the aldehyde in 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde , affecting reactivity (e.g., aldehyde’s susceptibility to nucleophilic attack) .

Yield and Efficiency:

  • Microwave irradiation often improves reaction efficiency. For instance, chalcone 3 was synthesized in 90% yield under microwave conditions .
  • Suzuki coupling of bromophenyl derivatives with arylboronic acids achieved moderate-to-high yields (e.g., compound 5 to 7a-j ) .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogues like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol .
  • Thermal Stability: Melting points for pyrazole derivatives range widely (e.g., >300°C for some thienothiophene hybrids), though data for the target compound are unspecified .

Properties

IUPAC Name

[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7,9,15H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQTFZEFNTNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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